6-[(3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methylpyrimidin-4(3H)-one is a complex organic compound notable for its potential as a therapeutic agent. This compound has garnered attention for its role as a potent inhibitor of the SHP2 protein, which is implicated in various cancers. The compound's structure integrates a spirocyclic moiety with a pyrimidinone core, indicating its potential versatility in medicinal chemistry.
The discovery of this compound was documented in the Journal of Medicinal Chemistry, where it was identified as part of a series aimed at developing effective SHP2 inhibitors for cancer treatment . Its unique structure and biological activity make it a subject of interest in pharmaceutical research.
This compound can be classified under:
The synthesis of 6-[(3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methylpyrimidin-4(3H)-one involves several steps:
The synthesis requires careful control of reaction conditions to ensure high yields and purity. Techniques such as chromatography may be employed to purify intermediates and final products.
The molecular formula for this compound is . The structure features:
The three-dimensional conformation plays a significant role in its interaction with biological targets.
Key structural data include:
This data aids in computational modeling and predicting interactions with biological targets.
The compound undergoes various chemical reactions typical for pyrimidinones and spirocyclic compounds:
Understanding these reactions is critical for optimizing synthetic routes and enhancing the compound's stability and efficacy.
As an SHP2 inhibitor, the mechanism involves binding to the SHP2 protein, preventing its phosphatase activity. This inhibition disrupts signaling pathways that promote cell proliferation and survival in cancer cells.
Research indicates that this compound exhibits high selectivity for SHP2 over other phosphatases, which is crucial for minimizing off-target effects .
Relevant data points include:
The primary application of 6-[(3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methylpyrimidin-4(3H)-one lies in oncology as a targeted therapy against cancers driven by aberrant SHP2 signaling pathways. Ongoing research aims to elucidate its efficacy and safety profile through clinical trials .
This compound represents a promising avenue for therapeutic development aimed at improving outcomes in cancer treatment through targeted inhibition of critical signaling pathways.
CAS No.: 31053-55-1
CAS No.: 108351-51-5
CAS No.: 27251-84-9
CAS No.: 72401-53-7
CAS No.:
CAS No.: 55064-20-5